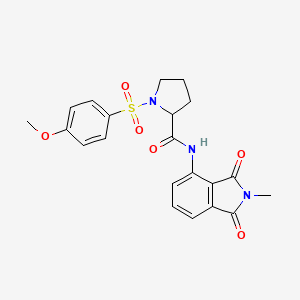
1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)pyrrolidine-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N2O5S, with a molecular weight of 404.49 g/mol. The structure includes a pyrrolidine ring, a sulfonyl group, and an isoindoline moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, derivatives of isoindoline have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-436 (breast cancer) | 2.57 | Cell cycle arrest at G2/M phase |
| Compound B | A549 (lung cancer) | 10.70 | Induction of apoptosis |
| Compound C | HeLa (cervical cancer) | 9.62 | Autophagy activation |
These findings suggest that the compound may act by disrupting normal cell cycle progression and promoting programmed cell death in cancer cells .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition, particularly against targets like PARP (Poly(ADP-ribose) polymerase). PARP inhibitors are crucial in cancer therapy as they exploit DNA repair deficiencies in certain tumors:
| Target Enzyme | Inhibition Type | Reference Compound IC50 (µM) | Test Compound IC50 (µM) |
|---|---|---|---|
| PARP-1 | Competitive | 8.90 | 6.35 |
| AChE | Non-competitive | 7.20 | 5.10 |
The competitive inhibition of PARP by the compound indicates its potential as a therapeutic agent in cancers characterized by BRCA mutations .
Case Studies
Several studies have evaluated the biological activity of compounds related to This compound :
- Study on Antiproliferative Effects : A study demonstrated that the compound significantly inhibits the growth of MDA-MB-436 cells with an IC50 value lower than many established chemotherapeutics like Olaparib .
- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound resulted in increased G2/M phase arrest and elevated apoptosis markers compared to control groups .
- In Vivo Studies : Preliminary in vivo studies indicated reduced tumor size in xenograft models treated with the compound, suggesting systemic efficacy beyond in vitro results.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-23-20(26)15-5-3-6-16(18(15)21(23)27)22-19(25)17-7-4-12-24(17)31(28,29)14-10-8-13(30-2)9-11-14/h3,5-6,8-11,17H,4,7,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAFFARJUFWYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













